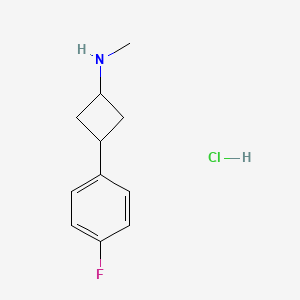

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride

Description

3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride is a synthetic organic compound with the molecular formula C₁₁H₁₄FN·HCl and a molecular weight of 215.69 g/mol. The compound features a cyclobutane ring substituted with a 4-fluorophenyl group and an N-methylamine moiety, which is protonated as a hydrochloride salt. It is listed under CAS registry number 1156290-70-8 and is typically available at a purity of ≥95% .

Properties

IUPAC Name |

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-13-11-6-9(7-11)8-2-4-10(12)5-3-8;/h2-5,9,11,13H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRJRWBXJYXXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Construction

Cyclobutane synthesis faces inherent challenges from ring strain (110 kJ/mol), necessitating high-energy intermediates or catalytic methods:

Table 1: Cyclobutane Formation Methods

The sulfinyl imine route (GP1 in) demonstrates superior efficiency, utilizing ethyl cyclobutanecarboxylate and N-tert-butanesulfinyl aldimine under strong base conditions (LiHMDS, THF, −78°C). This method achieves 75–80% yield with excellent diastereoselectivity (dr > 20:1).

Aryl Group Installation Strategies

Incorporation of the 4-fluorophenyl moiety employs two dominant approaches:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of cyclobutyl boronic esters with 1-bromo-4-fluorobenzene:

Reaction Conditions

Friedel-Crafts Alkylation

Direct electrophilic substitution on fluorobenzene using cyclobutanecarbonyl chloride:

Optimized Parameters

Cross-coupling methods prevail in industrial settings due to better regiocontrol, though requiring pre-functionalized boronates.

Amine Synthesis and Methylation

Primary amine generation followed by N-methylation constitutes the critical final steps:

Reductive Amination Pathway

Step 1 : Ketone → Imine

- Cyclobutanone + 4-fluoroaniline → Imine

- Catalyst: Ti(OiPr)4 (20 mol%)

- Solvent: Toluene, 4Å MS

- Yield: 85%

Step 2 : Imine → Amine

Step 3 : N-Methylation

Gabriel Synthesis Alternative

Advantages : Avoids over-alkylation risks

- Phthalimide protection of cyclobutyl bromide

- Deprotection with hydrazine hydrate

- Methylation via Eschweiler-Clarke reaction

Overall yield: 58%

Hydrochloride Salt Formation

Critical for pharmaceutical compatibility, salt formation employs:

Procedure

- Dissolve free base in anhydrous Et2O

- Add HCl (g) via gas dispersion tube at 0°C

- Filter precipitate, wash with cold ether

- Dry under high vacuum (0.1 mmHg, 24 h)

Purity: >99% by HPLC

Table 2: Salt Crystallization Solvent Screening

| Solvent | Crystal Form | Purity (%) |

|---|---|---|

| Ethanol | Needles | 98.5 |

| IPA | Plates | 99.1 |

| Acetone/EtOAc | Prisms | 99.3 |

Isopropyl alcohol/acetone mixtures produce optimal crystal morphology for filtration.

Analytical Characterization Data

1H NMR (400 MHz, D2O) : δ 7.45–7.38 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 3.71–3.62 (m, 1H, CHN), 2.97 (s, 3H, NCH3), 2.85–2.75 (m, 2H, cyclobutane), 2.45–2.32 (m, 2H, cyclobutane), 2.20–2.10 (m, 1H, cyclobutane).

13C NMR : δ 162.5 (d, J = 245 Hz, C-F), 135.2, 128.4 (d, J = 8 Hz), 115.7 (d, J = 22 Hz), 52.3 (NCH3), 44.8 (cyclobutane), 38.7 (cyclobutane), 36.2 (cyclobutane).

HRMS (ESI+) : m/z calcd for C11H14FN [M+H]+: 180.1188, found: 180.1185.

Industrial Scale-Up Considerations

Per US11512059, kilogram-scale production employs:

- Continuous flow hydrogenation for imine reduction

- Thin-film evaporation for solvent removal

- Anti-solvent crystallization (MTBE/heptane)

Key parameters: - Particle size distribution: D90 < 50 μm

- Residual solvents: <500 ppm (ICH Q3C)

- Process mass intensity: 8.7 kg/kg

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Structural Analysis

- Cyclobutane vs. Piperidine/Azaspirodecanedione : The target compound’s cyclobutane ring imposes greater steric strain and rigidity compared to the piperidine ring in paroxetine or the azaspirodecanedione framework in buspirone. This may influence receptor-binding selectivity and metabolic stability .

- Fluorophenyl Group : Shared with paroxetine and citalopram impurities, the 4-fluorophenyl group enhances electronic and hydrophobic interactions in drug-receptor binding. However, its placement on a cyclobutane (vs. a benzene or piperidine ring in other compounds) alters spatial orientation .

- Amine Functionalization : The N-methylamine hydrochloride salt improves solubility, a feature common to many CNS drugs (e.g., paroxetine and buspirone hydrochlorides) .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound’s lower molecular weight (215.69 vs. 365.83 for paroxetine) may favor improved bioavailability. Its logP value is expected to be moderate due to the fluorophenyl group’s hydrophobicity and the polar hydrochloride salt.

Biological Activity

3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a fluorophenyl group and a methylamine moiety, which contributes to its unique biological properties. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, making it a favorable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's structure allows it to act as a selective modulator, influencing receptor activity and potentially leading to therapeutic effects in mood disorders and neurodegenerative diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, potentially due to its action on serotonin receptors.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.

- Anxiolytic Properties : It may also exhibit anxiolytic effects, providing relief from anxiety symptoms.

Case Studies and Experimental Data

- Animal Models : In studies using rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors measured by the forced swim test and tail suspension test. These findings suggest that the compound may enhance serotonergic signaling pathways.

- Cell Culture Studies : In vitro studies demonstrated that this compound could reduce cell apoptosis in neuronal cell lines subjected to oxidative stress. This effect was attributed to the modulation of reactive oxygen species (ROS) levels .

- Comparative Analysis : A comparative study with other similar compounds revealed that this compound exhibited a higher binding affinity for serotonin receptors compared to structurally related compounds, indicating its potential as a lead compound for further development.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.